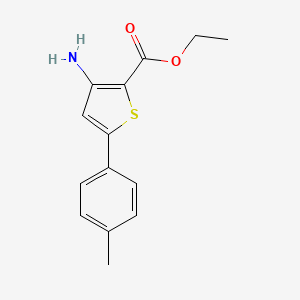

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

説明

BenchChem offers high-quality Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQZOTASEBVECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405841 | |

| Record name | ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37572-22-8 | |

| Record name | ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate: Structural Mechanics, Synthesis, and Application Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of heterocyclic medicinal chemistry, aminothiophenes serve as privileged scaffolds. While 2-aminothiophenes are readily accessible via the classical Gewald multicomponent reaction, the synthesis of the 3-aminothiophene regioisomer presents a distinct synthetic challenge [1]. Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (CAS: 37572-22-8) is a highly valued 3-aminothiophene building block [2]. The unique juxtaposition of the 3-amino and 2-carboxylate groups makes it an ideal precursor for the construction of fused bicyclic systems, such as thieno[3,2-d]pyrimidines, which are ubiquitous in modern kinase inhibitor design [3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the physicochemical properties of this compound, detail a self-validating synthetic protocol rooted in the modified Fiesselmann/Thorpe-Ziegler cyclization, and map its downstream utility in drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is critical for predicting its behavior in both synthetic environments and biological assays. The electron-donating nature of the 3-amino group and the 5-(4-methylphenyl) (p-tolyl) moiety significantly enriches the electron density of the thiophene core, while the 2-carboxylate group provides a strong electron-withdrawing counterbalance, creating a highly polarized push-pull system[4].

Table 1: Quantitative Physicochemical Data

| Parameter | Value / Description |

| IUPAC Name | Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate |

| CAS Registry Number | 37572-22-8 [2] |

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.34 g/mol |

| SMILES String | CCOC(=O)C1=C(N)C=C(S1)C2=CC=C(C)C=C2 |

| Predicted XLogP | ~3.5 |

| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) |

| Hydrogen Bond Acceptors | 4 (N, O, O, S) |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area (TPSA) | 73.4 Ų |

Data synthesized from structural informatics and standard cheminformatics databases [4].

Synthetic Methodology: The Modified Fiesselmann Approach

A common pitfall in thiophene synthesis is attempting to force a Gewald-type condensation to yield a 3-aminothiophene. The Gewald reaction strictly yields 2-aminothiophenes [5]. To achieve the 3-amino substitution pattern, we must rely on the reaction of β-halogenated acrylonitriles with mercaptans containing an activated methylene group—a variant of the Fiesselmann thiophene synthesis combined with a Thorpe-Ziegler ring closure [6].

For this specific compound, the ideal precursors are ethyl thioglycolate and 3-chloro-3-(4-methylphenyl)acrylonitrile (CAS: 78583-85-4) [7].

Mechanistic Rationale

-

Thiolate Generation: A strong base (e.g., sodium ethoxide) deprotonates the highly acidic thiol group of ethyl thioglycolate.

-

Nucleophilic Substitution (Addition-Elimination): The thiolate attacks the β-carbon of the acrylonitrile derivative, displacing the chloride ion to form a thioether intermediate.

-

Thorpe-Ziegler Cyclization: The base further deprotonates the active methylene group (adjacent to the ester) of the thioether. This carbanion attacks the electrophilic nitrile carbon, closing the 5-membered ring.

-

Tautomerization: The resulting imine rapidly tautomerizes into the stable primary aromatic amine, driven by the thermodynamic stability of the newly formed thiophene ring.

Caption: Mechanistic pathway for the synthesis of 3-aminothiophenes via modified Fiesselmann condensation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The visual and thermal cues provided ensure the chemist can monitor the reaction's progress without relying solely on end-point chromatography.

Reagents Required:

-

3-chloro-3-(4-methylphenyl)acrylonitrile (1.0 eq, 10 mmol, 1.77 g)

-

Ethyl thioglycolate (1.1 eq, 11 mmol, 1.32 g)

-

Sodium ethoxide (2.5 eq, 25 mmol, 1.70 g)

-

Anhydrous Ethanol (50 mL)

Procedure:

-

Preparation of the Base Solution: Under an inert nitrogen atmosphere, dissolve sodium ethoxide in 30 mL of anhydrous ethanol in a 100 mL round-bottom flask. Causality: Anhydrous conditions prevent the competitive hydrolysis of the ethyl ester.

-

Thiolate Formation: Cool the flask to 0–5 °C using an ice bath. Add ethyl thioglycolate dropwise over 5 minutes. Stir for 15 minutes. The solution may take on a faint yellow tint.

-

Substrate Addition: Dissolve the 3-chloro-3-(4-methylphenyl)acrylonitrile in 20 mL of anhydrous ethanol. Add this solution dropwise to the cold thiolate mixture over 15 minutes. Causality: Dropwise addition controls the exothermic substitution reaction and prevents the polymerization of the acrylonitrile.

-

Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Attach a reflux condenser and heat the mixture to a gentle reflux (75–80 °C) for 3 to 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The consumption of the starting material will coincide with the appearance of a highly UV-active, lower-Rf spot.

-

Workup and Isolation: Cool the mixture to room temperature and pour it into 150 mL of crushed ice/water. The sudden shift in polarity will force the hydrophobic thiophene product to precipitate.

-

Purification: Filter the resulting pale yellow solid under vacuum, wash extensively with cold distilled water (to remove residual ethoxide and salts), and recrystallize from hot ethanol to yield analytically pure Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate.

Downstream Applications in Drug Discovery

The true value of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate lies in its bifunctional nature. The adjacent amino and ester groups are perfectly poised for annulation reactions, making it a cornerstone for synthesizing complex heterocyclic libraries [8].

Thieno[3,2-d]pyrimidine Construction

Refluxing the compound with formamide or formamidine acetate at elevated temperatures (150–200 °C) drives the condensation of the amino and ester groups, yielding 5-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Subsequent chlorination with POCl₃ yields the 4-chloro derivative, which can undergo S_NAr reactions with various amines to generate potent kinase inhibitors [3].

Diazotization and Cross-Coupling

The 3-amino group can be converted into a diazonium salt using sodium nitrite and an acid. This intermediate can be subjected to Sandmeyer conditions to yield 3-halo derivatives, or Meerwein conditions to introduce complex aryl or vinyl groups, expanding the chemical space at the C3 position [9].

Caption: Divergent synthetic pathways utilizing the 3-aminothiophene core for library generation.

Conclusion

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a highly versatile, structurally rigid scaffold that bridges the gap between simple heterocycles and complex, biologically active polycyclic systems. By mastering the modified Fiesselmann/Thorpe-Ziegler synthesis, researchers can bypass the limitations of the Gewald reaction and access the highly sought-after 3-aminothiophene architecture. Strict adherence to anhydrous conditions and temperature control during the initial thiolate addition ensures high yields and purity, paving the way for downstream pharmaceutical derivatization.

References

- Chen, B., Ni, H., Guo, X., Zhang, G., & Yu, Y. (2012). Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol. RSC Advances.

- BLD Pharm. (n.d.). 37572-22-8 | Ethyl 3-amino-5-(p-tolyl)

- ACS Publications. (2014).

- PubChemLite. (n.d.). 37572-22-8 (C14H15NO2S). University of Luxembourg.

- Wikipedia. (n.d.). Gewald reaction.

- Wikipedia. (n.d.). Fiesselmann thiophene synthesis.

- Guidechem. (n.d.).

- Semantic Scholar. (2024).

- Ostapiuk, Y. V., et al. (2025). Three component reaction for the synthesis of 3-aminothiophenes.

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Profiling

Executive Summary

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (CAS: 37572-22-8) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry. Featuring a primary amine and an ester group on a thiophene core, it serves as a critical synthon for the development of complex fused-ring systems, most notably thieno[3,2-d]pyrimidines. These derivatives are actively investigated via scaffold-hopping strategies for their potential as Cyclin-Dependent Kinase (CDK) inhibitors in oncology .

This technical guide provides an in-depth analysis of the compound's physicochemical properties—specifically addressing the critical distinction between its molecular weight and exact mass—alongside field-proven protocols for its synthesis and High-Resolution Mass Spectrometry (HRMS) validation.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In drug development and analytical chemistry, distinguishing between a compound's average molecular weight and its exact monoisotopic mass is critical for accurate structural verification.

| Property | Value | Analytical Significance |

| Chemical Name | Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | IUPAC nomenclature |

| CAS Number | 37572-22-8 | Unique chemical identifier |

| Molecular Formula | C₁₄H₁₅NO₂S | Elemental composition |

| Molecular Weight (MW) | 261.34 g/mol | Used for stoichiometric calculations (moles to grams) |

| Exact Mass (Monoisotopic) | 261.0823 Da | Used for HRMS targeted mass extraction |

| Theoretical [M+H]⁺ | m/z 262.0896 | Target ion in positive electrospray ionization (ESI+) |

The Causality of Mass Discrepancies

The Molecular Weight (261.34 g/mol ) is calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes (e.g., Carbon = 12.011). This value is strictly used for benchtop weighing and molarity calculations .

Conversely, the Exact Mass (261.0823 Da) is calculated using only the mass of the most abundant, stable isotope for each element (e.g., ¹²C = 12.00000, ¹H = 1.007825, ³²S = 31.972071). In High-Resolution Mass Spectrometry (HRMS), the mass analyzer separates isotopes into distinct peaks. Therefore, searching for the average molecular weight (261.34) in an HRMS spectra will result in a failed detection. Analysts must target the monoisotopic[M+H]⁺ peak at m/z 262.0896.

Synthetic Methodology & Scaffold Assembly

The 3-amino-thiophene-2-carboxylate core is typically synthesized via a base-catalyzed cyclization of an α,β-unsaturated nitrile with a mercaptoacetate. This methodology is preferred over the traditional Gewald reaction (which typically yields 2-amino isomers) because it allows for precise regiocontrol.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: Dissolve 1.0 equivalent of 3-chloro-3-(4-methylphenyl)acrylonitrile and 1.1 equivalents of ethyl 2-mercaptoacetate (ethyl thioglycolate) in anhydrous methanol.

-

Base Addition: Slowly add 1.5 equivalents of Sodium Methoxide (NaOMe) dropwise at 0°C.

-

Causality: NaOMe is a strong base that deprotonates the thiol group of the mercaptoacetate, generating a highly nucleophilic thiolate. The 0°C temperature prevents uncontrolled exothermic polymerization.

-

-

Cyclization (Reflux): Heat the reaction mixture to reflux (65°C) for 4 hours.

-

Causality: The initial nucleophilic attack on the nitrile carbon forms an intermediate that requires thermal energy to undergo intramolecular cyclization and subsequent tautomerization, driving the formation of the stable, aromatic thiophene ring.

-

-

Workup: Quench with ice water, extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure. Purify via recrystallization from ethanol to achieve >95% purity.

Base-catalyzed synthesis of the 3-amino-thiophene-2-carboxylate core.

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To verify the successful synthesis of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate, LC-HRMS is employed. The following protocol is designed as a self-validating system : it incorporates internal logic checks that automatically flag false positives caused by isobaric impurities.

Step-by-Step LC-HRMS Protocol

-

Sample Preparation: Dissolve the purified compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Causality: The compound is moderately hydrophobic due to the tolyl and thiophene rings. The C18 stationary phase ensures adequate retention. Formic acid acts as an ion-pairing agent, masking residual silanols on the column to prevent peak tailing, while simultaneously providing the protons necessary for downstream ionization.

-

-

Ionization (ESI+): Utilize Electrospray Ionization in positive mode.

-

Causality: The primary amine at the 3-position of the thiophene ring acts as a localized basic site, readily accepting a proton (H⁺) to form the [M+H]⁺ cation.

-

-

Mass Analysis & Self-Validation: Scan using an Orbitrap or Q-TOF mass analyzer at a resolution of >70,000. Extract the ion chromatogram for m/z 262.0896.

-

Validation Check 1 (Mass Accuracy): The observed mass must fall within < 5 ppm mass error of the theoretical m/z 262.0896.

-

Validation Check 2 (Isotopic Signature): The system must detect an M+2 peak (m/z 264.0854) at approximately 4.5% the intensity of the monoisotopic peak. Causality: Sulfur naturally contains ~4.2% of the ³⁴S isotope. If this specific M+2 ratio is absent, the protocol dictates that the detected mass is an isobaric contaminant lacking sulfur, and the run is invalidated.

-

LC-HRMS analytical workflow for exact mass verification and isotopic validation.

Applications in Drug Development

The precise characterization of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is paramount because it serves as the foundation for scaffold hopping in drug design.

In the pursuit of novel anticancer agents, medicinal chemists frequently replace the benzene ring of traditional quinazoline-based kinase inhibitors with a thiophene ring, yielding thieno[3,2-d]pyrimidines. This bioisosteric replacement alters the molecule's electron density distribution and topological polar surface area, often resulting in enhanced solubility, reduced off-target toxicity, and superior binding affinity within the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs) [Ruzi et al., 2025][1]. Accurately tracking the exact mass of the starting material ensures that downstream multi-step syntheses of these complex pharmacophores are built upon a verified, high-purity foundation.

References

-

Ruzi, Z., Buronov, A., Nie, L., Nasrullaev, A., Murtazaeva, Z., Kuryazov, R., Zhao, J., Efferth, T., Aisa, H. A., & Bozorov, K. (2025). "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs." International Journal of Molecular Sciences, 26(17), 8528. URL:[Link]

-

PubChemLite / University of Luxembourg. (2026). "Compound C14H15NO2S - Exact Mass and Monoisotopic Profiling." PubChemLite Exploration Database. URL: [Link]

In vitro exploratory studies using Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

An In-Depth Technical Guide for In Vitro Exploratory Studies of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

Introduction: The Therapeutic Potential of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its prevalence is due in part to its role as a bioisosteric replacement for the phenyl group, which can improve a compound's pharmacokinetic and pharmacodynamic properties.[1] This versatile heterocyclic motif is found in approved drugs ranging from the antipsychotic Olanzapine to the non-steroidal anti-inflammatory drug (NSAID) Tinoridine.[1][2] The accessibility of polysubstituted 2-aminothiophenes, primarily through the robust and efficient Gewald multicomponent reaction, has made them a focal point for drug discovery efforts.[3][4]

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a member of this promising class of compounds. Its structure suggests potential interactions with various biological targets. Given the well-documented anticancer and anti-inflammatory activities of many 2-aminothiophene derivatives, a structured in vitro exploration is warranted to elucidate the therapeutic potential of this specific molecule.[5][6][7]

This technical guide presents a logical, stepwise framework for the initial in vitro evaluation of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate. It provides not only detailed experimental protocols but also the scientific rationale behind each step, empowering researchers to conduct a thorough and meaningful preliminary assessment of this compound's biological activity.

Phase 1: Assessment of Antiproliferative Activity

Scientific Rationale: A significant body of research points to the potent antiproliferative effects of 2-aminothiophene derivatives against a variety of cancer cell lines.[6] Studies have shown that these compounds can induce cell cycle arrest and apoptosis, often through the inhibition of protein kinases that are dysregulated in cancer.[5] Therefore, the primary and most logical starting point is to screen for cytotoxic and antiproliferative activity across a panel of human cancer cell lines.

Experiment: Multi-Cell Line Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess a compound's effect on cell viability and metabolic activity.[8][9] Living cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which are subsequently solubilized, is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Seed human cancer cell lines (e.g., HeLa - cervical adenocarcinoma, PC-3 - prostate cancer) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]

-

Include wells for "cells only" (positive control) and "medium only" (background control).

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in DMSO.

-

Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Remove the medium from the cells and add 100 µL of the respective compound dilutions. Add fresh medium with 0.5% DMSO to control wells.

-

Incubate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C, protected from light.[5]

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.[8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Background) / (OD_Control - OD_Background)] * 100

-

Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

-

Data Presentation: Antiproliferative Activity

The IC₅₀ values should be summarized in a table for clear comparison.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Adenocarcinoma | To be determined |

| PC-3 | Prostate Cancer | To be determined |

| Additional Cell Line | e.g., Breast, Lung, etc. | To be determined |

Workflow Visualization

Caption: Experimental workflow for the MTT cell viability assay.

Phase 2: Mechanistic Investigation of Anticancer Action

Scientific Rationale: Should the compound exhibit significant antiproliferative activity (e.g., IC₅₀ < 35 µM[11][12]), the next logical step is to investigate the underlying mechanism. Two of the most common mechanisms for anticancer agents are the disruption of the cell cycle and the induction of programmed cell death (apoptosis).[13][14] Several aminothiophene derivatives have been reported to induce cell cycle arrest and apoptosis.[11][12]

Experiment: Cell Cycle Analysis by Flow Cytometry

Flow cytometry using propidium iodide (PI) staining is a standard technique to analyze the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[15] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence emitted is directly proportional to the total DNA content in a cell.[16] This allows for the quantification of cell populations in each phase.

Experimental Protocol: Cell Cycle Analysis

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) in 6-well plates and grow until they reach approximately 70% confluency.

-

Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated (DMSO) control group.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect them in a 15 mL centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Wash the cell pellet with 5 mL of ice-cold PBS. Centrifuge again.

-

Resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]

-

Incubate at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

-

Wash the cells with 5 mL of PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[17]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

Collect at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit) to gate the cell population and generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17]

-

Data Presentation: Cell Cycle Distribution

Present the data as the percentage of cells in each phase of the cell cycle.

| Treatment | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle (DMSO) | 0.1% | To be determined | To be determined | To be determined |

| Test Compound | IC₅₀ | To be determined | To be determined | To be determined |

| Test Compound | 2x IC₅₀ | To be determined | To be determined | To be determined |

Experiment: Apoptosis Detection by Western Blot

Western blotting is a powerful technique to detect the expression levels of specific proteins. In the context of apoptosis, a key event is the activation of a cascade of cysteine proteases called caspases.[18] The activation of effector caspases, such as Caspase-3, from their inactive pro-enzyme form to their cleaved, active form is a hallmark of apoptosis.[19] Active Caspase-3 then cleaves cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis.[11][19] Detecting cleaved Caspase-3 and cleaved PARP provides strong evidence of apoptosis induction.[18]

Experimental Protocol: Western Blot for Apoptotic Markers

-

Protein Extraction:

-

Treat cells in 6-well plates as described for the cell cycle analysis (IC₅₀ and 2x IC₅₀ for 24-48 hours).

-

Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for cleaved Caspase-3, total Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression compared to the vehicle control. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis.

-

Pathway Visualization```dot

Caption: Cyclooxygenase pathway and points of inhibition by NSAIDs.

Conclusion and Future Directions

This guide outlines a strategic, three-phase approach for the initial in vitro characterization of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate. By systematically evaluating its antiproliferative, mechanistic, and anti-inflammatory properties, researchers can build a comprehensive preliminary profile of the compound's biological activities.

Positive results in any of these areas would justify further investigation. Future studies could include screening against a broader panel of cancer cell lines, exploring other potential mechanisms of action (e.g., kinase inhibition profiling), assessing effects on other inflammatory mediators, and ultimately, advancing the compound to in vivo models to evaluate efficacy and safety. This structured exploratory cascade ensures that resources are directed efficiently toward the most promising therapeutic avenues for this class of molecules.

References

-

Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

-

Telford, W. G. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 75, 7.5.1-7.5.20. [Link]

-

Sabry, O. A., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances, 11(15), 8567-8593. [Link]

-

Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(17), 1827-1832. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Kumar, A., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Journal of Chemistry, 2022, 9588933. [Link]

-

Li, L., et al. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(21), e1647. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

-

Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

-

Jäger, A. K., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(10), 1299-1301. [Link]

-

Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 1008638. [Link]

-

ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. ResearchGate. [Link]

-

de Oliveira, R. G., et al. (2023). Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1184-1193. [Link]

-

Bentham Science Publishers. (2023). Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. Bentham Science Publishers. [Link]

-

Eldehna, W. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3564. [Link]

-

El-Gamal, M. I., et al. (2024). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. Archiv der Pharmazie, e2300758. [Link]

-

Zhang, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Heliyon, 10(10), e31002. [Link]

-

de la Torre, B. G., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 65(19), 13039-13054. [Link]

-

Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]

-

Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-11. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 7. jpsbr.org [jpsbr.org]

- 8. researchhub.com [researchhub.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. clyte.tech [clyte.tech]

- 11. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. docs.research.missouri.edu [docs.research.missouri.edu]

- 17. wp.uthscsa.edu [wp.uthscsa.edu]

- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Note: Scalable Synthesis of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary & Regiochemical Rationale

Thiophene-fused frameworks are privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors and allosteric modulators. While the classic Gewald multicomponent reaction (utilizing a ketone, an α -cyanoester, and elemental sulfur) is the industry standard for thiophene synthesis, it strictly yields 2-aminothiophene-3-carboxylates 1.

The target molecule for this protocol—Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate —requires an inverted substitution pattern. To achieve this specific 3-amino-2-carboxylate architecture, we must bypass elemental sulfur and employ a stepwise, base-promoted cyclization utilizing a β -chloroacrylonitrile derivative and ethyl thioglycolate 2. This application note details a robust, self-validating kiloscale protocol that ensures high regioselectivity, manages exothermic hazards, and avoids chromatographic purification.

Mechanistic Causality in Route Design

The synthetic strategy relies on a highly efficient two-stage cascade reaction that occurs in a single reactor:

-

Nucleophilic Vinylic Substitution ( SNV ): The thiolate anion generated from ethyl thioglycolate displaces the vinylic chloride of the intermediate 3-chloro-3-(4-methylphenyl)acrylonitrile 3. This step is highly exothermic and must be strictly temperature-controlled (0–5 °C) to prevent premature, uncontrolled cyclization which leads to tar formation.

-

Thorpe-Ziegler Cyclization: Upon heating, the active methylene group of the newly incorporated thioglycolate moiety undergoes a base-promoted intramolecular addition to the adjacent nitrile group, closing the 3-aminothiophene ring 4.

Mechanistic pathway for the synthesis of 3-amino-2-thiophenecarboxylates.

Base and Solvent Selection

Triethylamine (Et 3 N) is selected over stronger inorganic bases (e.g., NaOH or KOH) to preclude the saponification of the ethyl ester back to the free carboxylic acid. Ethanol is utilized as the solvent because it provides excellent solubility for the intermediates at reflux, while acting as an ideal anti-solvent for the final product upon the addition of water, enabling direct crystallization.

Quantitative Data & Process Metrics

Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 3-Chloro-3-(4-methylphenyl)acrylonitrile | 177.63 | 1.00 | 1.00 kg | Electrophilic Synthon |

| Ethyl thioglycolate | 120.17 | 1.05 | 0.71 kg | Nucleophile / Ring closer |

| Triethylamine (Et 3 N) | 101.19 | 2.00 | 1.14 kg | Base / Acid Scavenger |

| Ethanol (Absolute) | 46.07 | - | 10.0 L | Reaction Solvent |

| Deionized Water | 18.02 | - | 15.0 L | Quench / Anti-solvent |

Table 2: In-Process Controls (IPC) for Self-Validation

| Step | Analytical Method | Acceptance Criteria | Rationale |

| SNV Addition | HPLC (UV 254 nm) | < 2% starting material remaining | Ensures complete conversion to the thioether before heating. |

| Cyclization | HPLC (UV 254 nm) | < 1% acyclic intermediate | Prevents contamination of the final crystalline product. |

| Final Product | LC-MS / 1 H-NMR | Purity > 98%, [M+H]+=262.1 | Validates regiochemistry and absence of free acid. |

Experimental Methodology

Phase 1: Reactor Setup and Vinylic Substitution

-

Preparation: Equip a 30 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, an internal temperature probe, and a dropping funnel. Purge the system with Nitrogen ( N2 ).

-

Dissolution: Charge the reactor with 10.0 L of absolute ethanol and 1.00 kg (5.63 mol) of 3-chloro-3-(4-methylphenyl)acrylonitrile. Stir at 150 rpm until complete dissolution is achieved.

-

Cooling: Circulate chilled coolant through the reactor jacket to bring the internal temperature to 0–5 °C .

-

Thiol Addition: Add 0.71 kg (5.91 mol) of ethyl thioglycolate to the reactor in a single portion.

-

Base Dosing (Critical Exotherm Control): Charge the dropping funnel with 1.14 kg (11.26 mol) of Et 3 N. Begin dropwise addition over 90 minutes.

-

Causality Check: The reaction of the thiol with the vinylic chloride generates HCl, which is scavenged by Et 3 N, driving the equilibrium. The exotherm must be managed by adjusting the addition rate to ensure the internal temperature never exceeds 15 °C.

-

-

IPC Validation 1: Stir for an additional 60 minutes at 10 °C. Pull an aliquot for HPLC analysis to confirm the disappearance of the starting acrylonitrile.

Phase 2: Thorpe-Ziegler Cyclization and Isolation

-

Heating: Once IPC 1 passes, adjust the jacket temperature to heat the reaction mixture to a gentle reflux (approx. 75–80 °C).

-

Cyclization: Maintain reflux for 3 to 4 hours. The mixture will transition to a deep yellow/amber color as the conjugated thiophene ring forms.

-

IPC Validation 2: Pull an aliquot for HPLC to ensure the acyclic thioether intermediate has been fully consumed.

-

Quenching & Crystallization: Cool the reactor to 20 °C. Slowly add 15.0 L of deionized water over 60 minutes via the dropping funnel under vigorous stirring (250 rpm). The product will begin to precipitate as a pale yellow to off-white solid.

-

Filtration: Stir the resulting slurry at 5 °C for 2 hours to maximize yield. Discharge the slurry to a Nutsche filter.

-

Washing & Drying: Wash the filter cake with 3.0 L of cold Ethanol/Water (1:2 v/v) to remove residual Et 3 N·HCl salts. Dry the solid in a vacuum oven at 45 °C and 50 mbar for 24 hours.

-

Expected Yield: 1.25 – 1.32 kg (85–90% theoretical).

-

Reactor workflow and unit operations for the kiloscale production process.

References

- Benchchem. "Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal." Benchchem.

- Google Patents. "DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

- Chemsrc. "3-Chloro-3-phenylacrylonitrile | CAS#:78583-84-3." Chemsrc.

- ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 3. 3-Chloro-3-phenylacrylonitrile | CAS#:78583-84-3 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in Early-Stage Drug Discovery

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can be elaborated to address a multitude of biological targets with high potency and selectivity. Among the heterocyclic cores that have garnered significant attention, the thiophene ring system stands out as a "privileged scaffold" due to its versatile biological activities.[1] Thiophene derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents, among others.[1] The 2-aminothiophene moiety, in particular, is a common starting point for the synthesis of a diverse array of pharmacologically active compounds.[2][3] This document provides detailed application notes and protocols for the use of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate , a promising thiophene derivative, in early-stage drug discovery workflows, with a focus on its potential as an anticancer agent and kinase inhibitor.

Compound Profile: Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

| Property | Value |

| IUPAC Name | Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate |

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.34 g/mol |

| Structure |

|

| General Class | 2-Aminothiophene-3-carboxylate derivative |

The synthesis of this class of compounds can often be achieved through multicomponent reactions like the Gewald synthesis, which offers an efficient route to highly substituted 2-aminothiophenes.[2][4][5] The presence of the amino and ester functionalities provides facile handles for further chemical modification, making this scaffold amenable to structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[6][7][8][9]

Application I: Screening for Anticancer Activity

Given that numerous thiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, a primary application of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is in anticancer drug discovery.[4][10][11] The following protocol outlines a robust and high-throughput compatible method for assessing the cytotoxic and cytostatic effects of the compound on cancer cells.

Protocol 1: In Vitro Antiproliferative Assay using Resazurin

This protocol utilizes the resazurin (also known as AlamarBlue) assay, a sensitive and reliable method for quantifying cell viability.[12][13][14] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[12][13][14] This conversion can be easily measured using a fluorescence plate reader.

A. Materials and Reagents

-

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS), sterile

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Opaque-walled 96-well microplates

-

Multi-channel pipette

-

Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)[13]

B. Experimental Procedure

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in DMSO.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay (e.g., a 7-point dilution series from 100 µM to 0.1 µM).

-

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into the wells of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound.

-

Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls (medium only).

-

Incubate the plate for 48-72 hours.

-

-

Resazurin Assay:

-

Prepare a sterile 0.15 mg/mL solution of resazurin in PBS.[13]

-

Add 20 µL of the resazurin solution to each well.[13]

-

Incubate the plate for 2-4 hours at 37°C, protected from light.[13][14]

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.[13]

-

C. Data Analysis

-

Subtract the average fluorescence of the blank wells (medium with resazurin but no cells) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100

-

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the GI50 (concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Application II: Screening for Kinase Inhibitory Activity

The 2-aminothiophene scaffold is a well-established core structure in the design of kinase inhibitors.[6][12][13][14] Kinases are a major class of drug targets, particularly in oncology, and identifying novel kinase inhibitors is a key focus of many drug discovery programs.[12][14]

Protocol 2: In Vitro Fluorescence-Based Kinase Inhibition Assay

This protocol describes a universal, fluorescence-based assay that measures the formation of ADP, a product of the kinase reaction.[15] This method is adaptable to a wide range of protein kinases and is suitable for high-throughput screening.

A. Materials and Reagents

-

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

-

Recombinant protein kinase of interest (e.g., Src, EGFR, a panel of kinases)

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Universal Fluorometric Kinase Assay Kit (e.g., Sigma-Aldrich MAK173 or similar)[15]

-

Kinase reaction buffer

-

Low-volume, black 384-well microplates

-

Fluorescence microplate reader

B. Experimental Procedure

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Create a dilution series of the compound in the kinase reaction buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the recombinant kinase and its specific peptide substrate to each well.

-

Include positive controls (no inhibitor) and negative controls (no kinase).

-

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

ADP Detection:

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader (e.g., λex = 540 nm / λem = 590 nm).[15]

-

C. Data Analysis

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of kinase inhibition for each compound concentration:

-

% Inhibition = 100 - [((Signal with inhibitor - Signal of negative control) / (Signal of positive control - Signal of negative control)) x 100]

-

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the IC50 (concentration that inhibits kinase activity by 50%) using non-linear regression analysis.

From Hit to Lead: A Conceptual Workflow

Identifying Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate as a "hit" in a primary screen is the first step in a longer journey.[16][17] The subsequent hit-to-lead phase aims to validate the initial findings and optimize the compound's properties.[16][17]

Caption: A conceptual workflow for early-stage drug discovery, from hit identification to lead optimization.

Protocol 3: Hit Validation and Initial SAR Studies

A. Hit Confirmation

-

Resynthesis: The first crucial step is to resynthesize Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate to confirm that the observed activity is intrinsic to the molecule and not due to an impurity from the original sample.

-

Confirmation Assays: The resynthesized compound should be re-tested in the primary assay to confirm its potency (GI50 or IC50).

B. Initial Structure-Activity Relationship (SAR) Studies

The goal of SAR studies is to understand how modifications to the chemical structure affect biological activity.[6][7][8][9] For Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate, key areas for modification include:

-

The 5-position (p-tolyl group):

-

Synthesize analogs with different substituents on the phenyl ring (e.g., electron-donating, electron-withdrawing groups, halogens) to probe electronic and steric effects.

-

Replace the phenyl ring with other aromatic or aliphatic groups.

-

-

The 3-position (amino group):

-

Acylate or alkylate the amino group to explore the impact on hydrogen bonding and overall polarity.

-

-

The 2-position (ethyl carboxylate):

-

Vary the ester group (e.g., methyl, propyl) or convert it to an amide to alter solubility and potential interactions with the biological target.

-

Each new analog should be synthesized, purified, and tested in the primary assay to build a comprehensive SAR profile. This iterative process of design, synthesis, and testing is fundamental to lead optimization.

Conclusion

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate represents a promising starting point for early-stage drug discovery campaigns, particularly in the fields of oncology and kinase inhibition. The protocols outlined in this document provide a robust framework for evaluating its biological activity and initiating hit-to-lead optimization. The versatility of the 2-aminothiophene scaffold, combined with a systematic approach to SAR, offers a clear path toward the development of novel therapeutic agents.

References

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. tipbiosystems.com [tipbiosystems.com]

- 4. excelra.com [excelra.com]

- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 6. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 7. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. tribioscience.com [tribioscience.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. infinixbio.com [infinixbio.com]

- 16. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]

- 17. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

Application Note: High-Throughput Screening Strategies for Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in Oncology Drug Discovery

Abstract

This guide provides a comprehensive framework for conducting high-throughput screening (HTS) campaigns with Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate. Thiophene-based heterocyclic compounds are recognized as privileged scaffolds in medicinal chemistry, demonstrating significant potential as anticancer agents by modulating critical cellular signaling pathways.[1] This document outlines a two-tiered screening strategy, beginning with a broad, biochemical-based kinase inhibition assay to identify potential molecular targets, followed by a robust, cell-based apoptosis assay to confirm cytotoxic efficacy and mechanism of action in a physiologically relevant context. We provide detailed, step-by-step protocols, data analysis methodologies, and the scientific rationale behind key experimental choices to empower researchers in the discovery of novel cancer therapeutics.

Introduction: The Rationale for Screening Thiophene Derivatives

Thiophene and its derivatives are a cornerstone in drug discovery, with a well-documented history of diverse biological activities.[2][3] In oncology, these scaffolds are particularly valuable, as their unique structural and electronic properties allow them to interact with a wide range of cancer-specific protein targets.[1] Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate belongs to this promising class of molecules. While its specific biological targets are not yet fully elucidated, related analogs are utilized as key intermediates in the synthesis of therapeutic agents for cancer and inflammatory diseases.[4]

This application note presents a logical and efficient HTS cascade designed to first identify the molecular targets of this compound from a large, well-characterized family of cancer targets—protein kinases—and then validate its on-target effect in a cellular model of cancer.

Part I: Primary Screen - Biochemical Kinase Inhibition Profiling

Scientific Rationale: Protein kinases are one of the most critical enzyme families targeted in oncology drug discovery, with aberrations in their activity frequently driving cancer progression.[5][6] A biochemical assay that measures the inhibition of kinase activity provides a clean, direct assessment of the compound's interaction with a purified enzyme, free from the complexities of cellular systems. For a primary screen, a universal assay format is highly efficient. The Kinase-Glo® luminescent assay platform, which quantifies ATP consumption during the kinase reaction, is an industry-standard method applicable to virtually any kinase, making it ideal for broad profiling.[7] A decrease in ATP corresponds to higher kinase activity, while strong luminescence indicates ATP preservation due to enzyme inhibition.

Experimental Workflow: Luminescent Kinase Assay

The workflow is designed for automation and scalability, moving from reagent preparation to data analysis in a streamlined manner.

Caption: Workflow for a luminescent biochemical kinase inhibition assay.

Detailed Protocol: Single-Point Kinase Inhibition Screen

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation:

- Assay Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

- Kinase Solution: Dilute the stock kinase enzyme in assay buffer to a 2X final concentration. The optimal concentration should be determined empirically to achieve ~80-90% ATP consumption in the reaction (the linear range of the assay).

- Substrate/ATP Solution: Dilute the peptide substrate and ATP in assay buffer to a 2X final concentration. The ATP concentration should be at or near the Kₘ for the specific kinase.

- Test Compound: Prepare a 10 mM stock of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in 100% DMSO. Create a working stock by diluting in assay buffer for a final assay concentration of 10 µM.

- Controls:

- Negative Control (0% Inhibition): Assay buffer with DMSO at the same final concentration as the test compound (e.g., 0.1%).

- Positive Control (100% Inhibition): A known potent inhibitor for the target kinase (e.g., Staurosporine) at a concentration >100x its IC₅₀.

2. Assay Procedure:

- Using an automated liquid handler, dispense 5 µL of the 2X Kinase Solution into all wells of a 384-well white, opaque assay plate.

- Add 2.5 µL of the test compound, positive control, or negative control to the appropriate wells. Typically, columns 1-2 are for negative controls and columns 23-24 are for positive controls.

- Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Solution to all wells. The final reaction volume is 10 µL.

- Incubate the plate at room temperature for 60 minutes.

- Add 10 µL of Kinase-Glo® Luminescence Reagent to all wells to stop the reaction and initiate the luminescent signal.

- Incubate the plate in the dark at room temperature for 10 minutes.

- Read the luminescence signal on a plate reader.

Data Analysis and Quality Control

A successful HTS campaign depends on a robust assay with a clear distinction between controls.[8]

1. Calculation of Percent Inhibition: The activity of the test compound is calculated relative to the controls on the same plate. % Inhibition = 100 * (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl) Where:

-

RLU_compound is the Relative Light Units from a well with the test compound.

-

RLU_pos_ctrl is the average RLU from the positive control wells.

-

RLU_neg_ctrl is the average RLU from the negative control wells.

2. Assay Quality Metric: The Z'-Factor The Z'-factor is the gold standard for validating HTS assay quality, as it incorporates both the dynamic range and the variability of the control signals.[9][10] An assay is considered excellent for screening when the Z'-factor is ≥ 0.5.[11][12][13]

Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| Where:

-

SD is the standard deviation of the control signals.

-

Mean is the average of the control signals.

Table 1: Example Data from a Primary Kinase Screen | Parameter | Negative Control (DMSO) | Positive Control (Staurosporine) | Test Compound (10 µM) | Z'-Factor Calculation | | :--- | :--- | :--- | :--- | :--- | | Mean RLU | 120,500 | 850,000 | 650,200 | Mean_pos_ctrl = 850,000 | | Std. Dev. RLU | 8,500 | 45,000 | N/A | Mean_neg_ctrl = 120,500 | | Calculated Value | 0% Inhibition (by definition) | 100% Inhibition (by definition) | 72.6% Inhibition | Z' = 1 - (3 * (45000 + 8500)) / |850000 - 120500| | | Assay Quality | | | | Z' = 0.78 (Excellent) |

Part II: Secondary Screen - Cell-Based Apoptosis Assay

Scientific Rationale: After identifying a potential hit in a biochemical screen, it is crucial to confirm its activity in a cellular environment. Cell-based assays provide data with higher physiological relevance and can help differentiate between broad cytotoxicity and a specific, desired mechanism of action like apoptosis (programmed cell death).[14][15] A multiplexed assay that simultaneously measures caspase-3/7 activation (a key executioner of apoptosis) and cell viability can distinguish true apoptotic inducers from compounds that are merely toxic.[16]

Apoptotic Signaling Pathway

The induction of apoptosis by a kinase inhibitor often involves disrupting pro-survival signaling, leading to the activation of the intrinsic mitochondrial pathway and subsequent executioner caspases.

Caption: Hypothetical pathway for apoptosis induction via kinase inhibition.

Detailed Protocol: Multiplexed Viability and Caspase-3/7 Assay

This protocol uses a human lung carcinoma cell line (e.g., A549) in a 384-well format.

1. Cell Culture and Seeding:

- Culture A549 cells in appropriate media (e.g., F-12K Medium + 10% FBS) at 37°C and 5% CO₂.

- Harvest cells using trypsin and perform a cell count.

- Dilute cells to a density of 200,000 cells/mL.

- Using a multi-channel pipette or automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of a clear-bottom, 384-well plate.

- Incubate for 24 hours to allow cells to attach.

2. Compound Treatment:

- Prepare a dose-response plate of the test compound in culture medium, typically ranging from 100 µM to 1 nM.

- Include controls: DMSO (vehicle control) and Staurosporine (1 µM, positive control for apoptosis).

- Remove the old medium from the cell plate and add 25 µL of the compound dilutions or controls.

- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. Reagent Addition and Signal Detection:

- Prepare the 2X multiplex assay reagent according to the manufacturer's instructions (e.g., Promega RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay). This reagent contains a viability substrate, a caspase cleavage substrate, and Annexin V for detecting apoptosis.

- Add 25 µL of the 2X reagent to each well.

- Incubate for 30-60 minutes at 37°C, protected from light.

- Read luminescence (for viability) and fluorescence (for caspase activity) on a multi-mode plate reader. It is critical to also run a parallel plate treated with the compound but without assay reagents to check for intrinsic compound fluorescence, which can be a source of false positives.[11][17]

Data Analysis

1. Normalization: To get a true measure of apoptosis induction, the caspase-3/7 signal should be normalized to the cell viability signal. This corrects for differences in cell number. Normalized Apoptosis = (Fluorescence_compound / Luminescence_compound) / (Fluorescence_vehicle / Luminescence_vehicle)

2. Dose-Response Curves: Plot the normalized apoptosis values against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which 50% of the maximal apoptotic response is observed).

Table 2: Example Data from a Secondary Apoptosis Screen

| Compound Conc. | Raw Luminescence (Viability) | Raw Fluorescence (Caspase-3/7) | Normalized Apoptosis (Fold Change vs. Vehicle) |

|---|---|---|---|

| Vehicle (DMSO) | 950,000 | 1,500 | 1.0 |

| 100 nM | 925,000 | 4,500 | 3.1 |

| 1 µM | 750,000 | 12,000 | 10.1 |

| 10 µM | 400,000 | 15,000 | 23.7 |

| Positive Control | 250,000 | 18,000 | 45.6 |

Conclusion

The outlined two-tiered HTS strategy provides a robust and efficient path for characterizing the anticancer potential of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate. By starting with a broad biochemical screen against a relevant target class like protein kinases, researchers can quickly identify potential mechanisms of action. Subsequent validation in a multiplexed, cell-based apoptosis assay confirms on-target activity in a physiological context, providing a strong foundation for further lead optimization and preclinical development. The rigorous application of quality control metrics like the Z'-factor at each stage ensures that screening data is reliable, reproducible, and impactful.[11][18]

References

- Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 25). Technology Networks.

- Synthesis & Anticancer Activity Evaluation of Thiophene Deriv

- Proteome-wide High Throughput Cell Based Assay for Apoptotic Genes. (n.d.). Meso Scale Discovery.

- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Enlighten.

- Optimizing Assay Performance for High-Throughput Screens. (2025, October 30). BellBrook Labs.

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020, August 15). ScienceDirect.

- Design and synthesis of new thiophene derivatives together with their antitumor evaluations. (2015, December 15). European Journal of Chemistry.

- A High Throughput Apoptosis Assay using 3D Cultured Cells. (2019, September 16). MDPI.

- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC.

- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024, April 5). Journal of Applied Pharmaceutical Science.

- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019, January 6). MDPI.

- High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay. (n.d.).

- Apoptosis Assessment in High-Content and High-Throughput Screening Assays. (2021, June 11). Taylor & Francis.

- Apoptosis Assays for High-Throughput Cytometry. (n.d.). Sartorius.

- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.

- Step-by-Step: Developing an Assay from Concept to HTS Campaign. (2026, February 27). BellBrook Labs.

- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.

- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.

- A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. (2016, September 8). RSC Publishing.

- High-throughput screening for kinase inhibitors. (2005, March 15). PubMed.

- Apoptosis assessment in high-content and high-throughput screening assays. (2021, June 11). PubMed.

- High-Throughput Screening for the Discovery of Enzyme Inhibitors. (n.d.).

- On HTS: Z-factor. (2023, December 12). Medium.

- The Z prime value (Z´). (2025, January 27). BMG LABTECH.

- 37572-22-8|Ethyl 3-amino-5-(p-tolyl)

- Methyl 3-Amino-5-(4-nitrophenyl)

Sources

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 3. japsonline.com [japsonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.co.uk [promega.co.uk]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 11. technologynetworks.com [technologynetworks.com]

- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 13. assay.dev [assay.dev]

- 14. mesoscale.com [mesoscale.com]

- 15. marinbio.com [marinbio.com]

- 16. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]

- 17. mdpi.com [mdpi.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

Application Note: Conjugation Strategies for Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in Materials Science

Target Audience: Materials scientists, polymer chemists, and sensor development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction and Mechanistic Rationale

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (CAS: 37572-22-8)[] is a highly versatile, electron-rich heterocyclic building block. In materials science, its unique structural topology—comprising a rigid thiophene core, a sterically bulky and hydrophobic 4-methylphenyl (p-tolyl) group, a reactive primary amine, and a hydrolyzable ethyl ester—makes it an ideal candidate for surface functionalization, organic electronics, and the development of advanced biosensors.

Successful conjugation of this molecule requires a deep understanding of its localized electronics. The electron-donating nature of the thiophene ring modulates the reactivity of its functional groups, dictating two primary conjugation pathways:

-

The 3-Amino Pathway (Diazotization & Radical Grafting): The primary amine at the 3-position can be converted into an aryl diazonium salt. This is a highly effective intermediate for the covalent grafting of the thiophene moiety onto sp2 hybridized carbon surfaces (such as carbon nanotubes or graphene) and noble metals via radical-mediated electron transfer[2].

-

The 2-Carboxylate Pathway (Hydrolysis & Amidation): The ethyl ester at the 2-position is sterically hindered and electronically stabilized. It requires forcing conditions (e.g., LiOH in THF/H2O) to undergo nucleophilic acyl substitution to yield the free carboxylic acid[3]. Once freed, it acts as a prime anchor for zero-length crosslinking (EDC/NHS) to amine-functionalized nanomaterials[4].

Quantitative Data & Conjugation Metrics

The following table summarizes the expected parameters and analytical metrics for the two primary conjugation workflows.

| Conjugation Strategy | Target Substrate | Key Reagents | Reaction Time | Typical Yield / Grafting Density | Primary Validation Method |

| Diazonium Grafting | Carbon Nanotubes, Graphene, Gold | Isoamyl nitrite, DMF | 12–24 hours | 5–12 wt% grafting density | XPS (N1s, S2p), Raman (D/G ratio shift) |

| Ester Hydrolysis | Precursor conversion | LiOH, THF/MeOH/H₂O | 5–20 hours | 85–95% (purified intermediate) | ¹H-NMR, TLC (Baseline shift) |

| EDC/NHS Amidation | Amine-functionalized Silica (SiNPs) | EDC·HCl, NHS, MES Buffer | 2–4 hours | 150–300 µmol/g functionalization | FTIR (Amide I/II bands), Zeta Potential |

Experimental Protocols & Self-Validating Workflows

Protocol A: Covalent Grafting to Multi-Walled Carbon Nanotubes (MWCNTs) via Diazonium Chemistry

This protocol utilizes non-aqueous diazotization to prevent the premature hydrolysis of the diazonium intermediate into a phenol, ensuring maximum radical generation at the carbon surface.

Step-by-Step Methodology:

-

Preparation: Disperse 50 mg of pristine MWCNTs in 20 mL of anhydrous N,N-Dimethylformamide (DMF) using probe sonication for 30 minutes to ensure debundling.

-

Precursor Addition: Add 0.5 mmol of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate to the MWCNT dispersion. Stir under an argon atmosphere for 10 minutes.

-

Diazotization: Dropwise, add 1.5 equivalents (0.75 mmol) of isoamyl nitrite to the reaction mixture.

-

Radical Grafting: Elevate the temperature to 70–80 °C and maintain stirring for 16 hours. The thermal decomposition of the diazonium salt generates an aryl radical that covalently attacks the sp2 lattice of the MWCNTs.

-

Purification: Filter the suspension through a 0.2 µm PTFE membrane. Wash the retentate extensively with hot DMF, ethanol, and acetone to remove unreacted precursors and physisorbed byproducts. Dry under vacuum at 60 °C overnight.

Self-Validation Checkpoint: Azo-Dye Coupling Test. Before adding the MWCNTs in Step 2, you can validate the diazonium formation. Extract 10 µL of the activated mixture and drop it into an alkaline solution of β-naphthol. The immediate formation of a bright orange/red azo dye confirms successful diazotization. If no color change occurs, the amine is unreacted (check for wet DMF or degraded isoamyl nitrite).

Figure 1: Workflow for the diazonium-mediated covalent grafting of the thiophene derivative onto MWCNTs.

Protocol B: Conjugation to Amine-Functionalized Silica Nanoparticles via EDC/NHS

Because the 2-carboxylate is protected as an ethyl ester, it must first be hydrolyzed. The resulting carboxylic acid is then activated for amide bond formation.

Phase 1: Ester Hydrolysis

-

Solvation: Dissolve 1.0 g of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in 15 mL of a THF/MeOH (1:1 v/v) mixture.

-

Hydrolysis: Add 5 mL of an aqueous solution containing 3 equivalents of Lithium Hydroxide (LiOH). Stir at 60 °C for 12–20 hours[3].

-

Acidification: Cool the mixture and carefully acidify to pH 3 using 1M HCl. The free carboxylic acid will precipitate. Filter, wash with cold water, and dry.

Self-Validation Checkpoint: TLC Shift. Monitor the hydrolysis via Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting ester has an Rf of ~0.6. The resulting carboxylic acid will remain at the baseline ( Rf=0.0 ) due to its high polarity. Do not proceed to Phase 2 until the ester spot is completely consumed.

Phase 2: EDC/NHS Amidation

-

Activation: Dissolve 0.2 mmol of the newly synthesized thiophene-2-carboxylic acid in 5 mL of MES buffer (pH 5.5, with 10% DMF to aid solubility). Add 0.4 mmol of EDC·HCl and 0.4 mmol of NHS. Stir for 15 minutes at room temperature to form the active NHS-ester[4].

-

Conjugation: Add 100 mg of APTES-functionalized Silica Nanoparticles (SiNPs) to the activated solution. Adjust the pH to 7.2–7.5 using dilute NaOH to deprotonate the surface amines. Stir for 4 hours.

-

Purification: Centrifuge the suspension at 10,000 rpm for 10 minutes. Decant the supernatant and resuspend the pellet in deionized water. Repeat the wash cycle three times to remove urea byproducts and unreacted crosslinkers.

Self-Validation Checkpoint: Zeta Potential Inversion. APTES-functionalized SiNPs typically exhibit a highly positive Zeta potential (+30 to +40 mV) due to protonated primary amines. Following successful amide conjugation with the bulky thiophene derivative, the Zeta potential will shift dramatically toward neutral or slightly negative values, confirming surface modification.

Figure 2: Two-phase workflow for the hydrolysis and subsequent EDC/NHS coupling to amine-functionalized surfaces.

References

- Bocsci.com. "CAS 37572-22-8 Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate".

- ResearchGate. "Grafting of Diazonium Salts on Surfaces: Application to Biosensors".

- NIH PubMed Central. "Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation".

- ACS Publications. "Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity".

Sources

Troubleshooting low solubility of Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate in aqueous media

Answering for the role of Senior Application Scientist.

Guide Overview

Welcome to the technical support center for Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experiments. This document offers a structured troubleshooting workflow, detailed experimental procedures, and answers to frequently asked questions.

Understanding the Molecule: Physicochemical Profile